trans-2,3-ジヒドロ-3-ヒドロキシユパリン

概要

説明

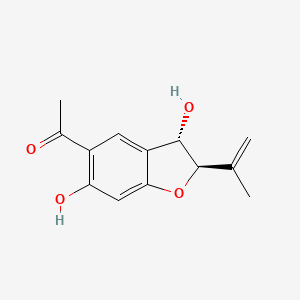

trans-2,3-Dihydro-3-hydroxyeuparin: is a natural compound isolated from the herbs of Eupatorium cannabinum. It is a phenolic compound with the molecular formula C₁₃H₁₄O₄ and a molecular weight of 234.25 g/mol. This compound is primarily used in scientific research related to life sciences.

科学的研究の応用

trans-2,3-Dihydro-3-hydroxyeuparin has a wide range of applications in scientific research, including:

Chemistry: Used as a reference compound in the study of phenolic compounds and their reactions.

Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, although it is not used in clinical settings.

Industry: Utilized in the development of natural product-based formulations and as a chemical intermediate.

作用機序

Target of Action

Trans-2,3-Dihydro-3-hydroxyeuparin is a natural product used for research related to life sciences . .

Mode of Action

It is known to participate in [3+2] cycloaddition reactions with various compounds in different solvents . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target’s structure or function.

Biochemical Pathways

It is known to be involved in the synthesis of 2,3-disubstituted trans-2,3-dihydrobenzofuran derivatives via intramolecular michael addition . This suggests that it may affect pathways involving these or similar compounds.

Pharmacokinetics

Its boiling point is predicted to be 3778±420 °C and its density is predicted to be 1286±006 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

Given its involvement in [3+2] cycloaddition reactions , it may induce structural changes in its targets, potentially affecting their function.

Action Environment

The action of trans-2,3-Dihydro-3-hydroxyeuparin can be influenced by environmental factors. For instance, its [3+2] cycloaddition reactions have been studied in gas phase and in various solvents, including acetonitrile, ethyl acetate, and tetrahydrofuran . These findings suggest that the compound’s action, efficacy, and stability may vary depending on the environment in which it is present.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Dihydro-3-hydroxyeuparin typically involves the isolation from natural sources such as Eupatorium cannabinum.

Industrial Production Methods: Industrial production methods for trans-2,3-Dihydro-3-hydroxyeuparin are not extensively detailed.

化学反応の分析

Types of Reactions: trans-2,3-Dihydro-3-hydroxyeuparin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

類似化合物との比較

- trans-2,3-Dihydro-3-hydroxyanthranilic acid

- trans-2-methyl-2-butenal

- trans-2-penten-1-ol

Comparison: trans-2,3-Dihydro-3-hydroxyeuparin is unique due to its specific structure and natural origin. While similar compounds may share some chemical properties, trans-2,3-Dihydro-3-hydroxyeuparin’s distinct phenolic structure and biological activities set it apart.

生物活性

trans-2,3-Dihydro-3-hydroxyeuparin is a compound derived from the euparin family, known for its diverse biological activities. This article explores the biological activity of trans-2,3-dihydro-3-hydroxyeuparin, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

trans-2,3-Dihydro-3-hydroxyeuparin is characterized by its unique dihydrofuran structure, which contributes to its biological activity. The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Studies have shown that trans-2,3-dihydro-3-hydroxyeuparin exhibits significant antioxidant properties. For instance, it has demonstrated effectiveness in scavenging free radicals in vitro, comparable to established antioxidants like ascorbic acid.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicate that trans-2,3-dihydro-3-hydroxyeuparin inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 | |

| Candida albicans | 8 |

Anticancer Activity

Research indicates that trans-2,3-dihydro-3-hydroxyeuparin possesses anticancer properties. It has been evaluated against several cancer cell lines, showing significant cytotoxic effects.

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 15.0 | |

| HCT116 (Colon Cancer) | 10.0 |

The mechanisms underlying the biological activities of trans-2,3-dihydro-3-hydroxyeuparin are multifaceted:

- Antioxidant Mechanism : The compound's ability to donate electrons may neutralize free radicals and reduce oxidative damage.

- Antimicrobial Mechanism : It appears to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

- Anticancer Mechanism : The cytotoxicity against cancer cells may involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

Several case studies have highlighted the therapeutic potential of trans-2,3-dihydro-3-hydroxyeuparin:

- Case Study on Anticancer Effects : A study involving MCF-7 cells demonstrated that treatment with trans-2,3-dihydro-3-hydroxyeuparin resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

- Case Study on Antimicrobial Efficacy : In a clinical setting, the compound was tested against antibiotic-resistant strains of Staphylococcus aureus, showing effective inhibition and highlighting its potential as an alternative antimicrobial agent.

特性

IUPAC Name |

1-[(2R,3S)-3,6-dihydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-6(2)13-12(16)9-4-8(7(3)14)10(15)5-11(9)17-13/h4-5,12-13,15-16H,1H2,2-3H3/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISFKKYLFKRYME-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1C(C2=CC(=C(C=C2O1)O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1[C@H](C2=CC(=C(C=C2O1)O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。